molecular formula C17H17N5OS B12037452 5-(3-isopropoxyphenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(3-isopropoxyphenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B12037452
M. Wt: 339.4 g/mol
InChI Key: XNKIRPLNGPTTHC-YBFXNURJSA-N
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Description

5-(3-isopropoxyphenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazole ring with a pyridine moiety and an isopropoxyphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-isopropoxyphenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyridine and isopropoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-isopropoxyphenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

5-(3-isopropoxyphenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-isopropoxyphenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylephrine Related Compound E: A compound with a similar phenyl structure but different functional groups.

    Interhalogen Compounds: Molecules containing different halogen atoms, which may exhibit similar reactivity patterns.

    1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A compound with a similar triazole ring structure but different substituents.

Uniqueness

5-(3-isopropoxyphenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

3-(3-propan-2-yloxyphenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N5OS/c1-12(2)23-15-7-3-6-14(9-15)16-20-21-17(24)22(16)19-11-13-5-4-8-18-10-13/h3-12H,1-2H3,(H,21,24)/b19-11+

InChI Key

XNKIRPLNGPTTHC-YBFXNURJSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CN=CC=C3

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CN=CC=C3

Origin of Product

United States

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